molecular formula C12H16N2O2S B13463263 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13463263
M. Wt: 252.33 g/mol
InChI Key: WAPJNGBSNIZMOV-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[211]hexan-4-amine is a compound that belongs to the class of bicyclic amines This compound features a unique bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine typically involves a [2 + 2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a mercury lamp or visible light is used to drive the reaction . The starting materials often include 1,5-dienes, which undergo cycloaddition to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment and conditions to ensure efficient and safe production. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C12H16N2O2S/c1-9-2-4-11(5-3-9)17(15,16)14-8-12(13)6-10(14)7-12/h2-5,10H,6-8,13H2,1H3

InChI Key

WAPJNGBSNIZMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)N

Origin of Product

United States

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